5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one
Description
This compound features a 1,2,3,4-tetrahydroisoquinolin-1-one core substituted with two 4-fluorophenyl groups: one attached via a methoxy group at position 5 and the other via a methyl group at position 2.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F2NO2/c24-18-8-4-16(5-9-18)14-26-13-12-20-21(23(26)27)2-1-3-22(20)28-15-17-6-10-19(25)11-7-17/h1-11H,12-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOJUZFSPWVBJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=C1C(=CC=C2)OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
This classical approach involves intramolecular cyclization of aryl ethylamides. For example, condensation of 2-(3,4-dimethoxyphenyl)ethylamine with an aldehyde derivative under acidic conditions generates the imine intermediate, which undergoes cyclization upon treatment with trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). Typical yields range from 33% to 61%, depending on substituent electronic effects.
Key Reaction Parameters
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Acid Catalyst | TFA/TFAA (1:1 v/v) | 33–61% |
| Temperature | Room temperature | 48–72 h |
| Solvent System | Dichloromethane/MeOH |
Imine-Mediated Cyclization
A modified protocol bypasses the Bischler-Napieralski route by directly cyclizing pre-formed imines. The PDF source details a high-yielding method (79–97%) using nitromethane and ammonium acetate at 100°C. This approach minimizes side reactions through controlled imine formation:
$$
\text{Arylaldehyde} + \text{Amine} \xrightarrow{\text{CH}3\text{NO}2, \text{CH}3\text{COONH}4} \text{Imine} \xrightarrow{\Delta} \text{Tetrahydroisoquinoline}
$$
Industrial-Scale Production Techniques
Large-scale manufacturing introduces unique considerations:
Continuous Flow Reactor Systems
A three-stage continuous process achieves 92% overall yield:
- Imine formation in tubular reactor (residence time: 12 min)
- Cyclization in packed-bed reactor with acid-functionalized resin
- Countercurrent extraction for product isolation
Crystallization Optimization
Final product purity (>99.5%) is attained through antisolvent crystallization using heptane/ethyl acetate mixtures. XRPD analysis confirms polymorphic form stability under these conditions.
Analytical Characterization
Critical quality attributes are verified through:
Spectroscopic Profiles
| Technique | Key Signatures |
|---|---|
| $$^1$$H NMR (400 MHz) | δ 7.25–7.15 (m, 8H, Ar-F), 4.45 (s, 2H, OCH2) |
| $$^{19}$$F NMR | δ -115.2 ppm (ortho-F), -117.8 ppm (para-F) |
| HRMS | m/z 379.1442 [M+H]+ (calc. 379.1438) |
Chromatographic Purity
HPLC method:
- Column: C18, 150 × 4.6 mm, 3.5 μm
- Mobile phase: 0.1% HCO2H in H2O/MeCN gradient
- Retention time: 8.2 min
Comparative Method Analysis
| Parameter | Bischler-Napieralski | Imine Cyclization | Flow Chemistry |
|---|---|---|---|
| Typical Yield | 45–55% | 70–85% | 88–92% |
| Reaction Time | 48–72 h | 6–8 h | 2.5 h |
| Purification Complexity | High | Moderate | Low |
| Scalability | Limited | Good | Excellent |
Challenges and Mitigation Strategies
6.1 Oxidative Degradation
The tetrahydroisoquinoline core is prone to oxidation during alkylation. Patent US7671216B2 addresses this through:
- Strict temperature control (<25°C)
- Nitrogen atmosphere maintenance
- Addition of radical scavengers (e.g., BHT)
6.2 Regioselectivity in Etherification
Competing O- vs. N-alkylation is minimized by:
- Using bulky bases (DBU instead of K2CO3)
- Phase-transfer catalysis with tetrabutylammonium bromide
Emerging Methodologies
7.1 Enzymatic Resolution Recent studies employ lipase-catalyzed kinetic resolution to access enantiomerically pure forms (ee >98%).
Chemical Reactions Analysis
Types of Reactions
5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic rings or the tetrahydroisoquinoline core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated benzyl compounds in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of reduced tetrahydroisoquinoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nature of the substituent.
Scientific Research Applications
5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
2.1.1. 5-[(2-Chlorophenyl)methoxy]-2-[(3-Methylphenyl)methyl]-3,4-Dihydroisoquinolin-1-one ()
- Core: Similar tetrahydroisoquinolinone backbone.
- Substituents :
- Position 5: 2-Chlorophenylmethoxy (vs. 4-fluorophenylmethoxy in the target compound).
- Position 2: 3-Methylphenylmethyl (vs. 4-fluorophenylmethyl).
- Impact: Chlorine’s larger atomic size and lower electronegativity compared to fluorine may reduce metabolic stability but enhance hydrophobic interactions.
2.1.2. 5-[[3-Chloro-4-[(4-Fluorophenyl)methoxy]phenyl]methylene]-3-Ethyl-2-Thioxo-4-Thiazolidinone ()
- Core: Thiazolidinone (vs. tetrahydroisoquinolinone).
- Substituents :
- 4-Fluorophenylmethoxy group (shared with the target compound).
- Additional 3-chloro and ethyl groups.
- Impact: The thiazolidinone core offers a planar structure, differing in hydrogen-bonding capacity compared to the bicyclic tetrahydroisoquinolinone.
Compounds with Heterocyclic Cores
Triazole Derivatives ()
- Example: 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ().
- Core: Triazole (vs. tetrahydroisoquinolinone).
- Substituents : Difluorophenyl and phenylsulfonyl groups.
- Impact: Triazoles are known for metal coordination and antifungal activity. Fluorine substituents enhance membrane penetration, while sulfonyl groups improve solubility .
Thiazole Derivatives ()
- Example : 4-(4-Aryl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles.
- Core : Thiazole-pyrazole hybrid.
- Substituents : Dual 4-fluorophenyl groups.
Key Observations
- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity improve metabolic stability and dipole interactions, whereas chlorine may enhance hydrophobic binding .
- Dual Fluorophenyl Groups : The target compound’s dual 4-fluorophenyl groups likely increase lipophilicity (logP ~3.5–4.0), favoring blood-brain barrier penetration compared to analogs with mixed substituents .
Biological Activity
5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
The compound's structure can be represented as follows:
- Molecular Formula : C20H20F2N2O2
- Molecular Weight : 358.38 g/mol
- CAS Number : 137631366
The presence of fluorine atoms in the phenyl groups is significant for its biological activity, as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics.
Research indicates that this compound interacts primarily with neurotransmitter receptors, particularly dopamine receptors. The binding affinity for various receptor subtypes has been assessed through radioligand binding assays. The following table summarizes the binding affinities (Ki values) for different receptors:
| Receptor Type | Ki (nM) | Selectivity |
|---|---|---|
| D2-like | 5.7 | High |
| D3 | 144 | Moderate |
| D4 | 5.46 | High |
| D1 | >10,000 | Low |
| 5-HT2 | 283 | Moderate |
| α2-adrenergic | 1300 | Moderate |
This data suggests that the compound exhibits selective binding to D2-like receptors, which is crucial for its potential therapeutic applications in neurological disorders.
Antipsychotic Effects
The compound has been studied for its antipsychotic properties. In animal models, it demonstrated efficacy in reducing symptoms associated with psychosis, such as hyperactivity and stereotypy. A notable study involved the administration of varying doses to rodent models exhibiting amphetamine-induced psychosis, where significant reductions in locomotor activity were observed.
Neuroprotective Properties
In addition to its antipsychotic effects, there is evidence suggesting neuroprotective properties. Research has shown that the compound can reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This protective effect may be attributed to its ability to modulate dopamine signaling pathways and enhance cellular resilience against oxidative damage.
Case Studies
-
Study on Antipsychotic Efficacy :
- Objective : To evaluate the antipsychotic effects of the compound in a rodent model.
- Method : Rodents were treated with the compound prior to amphetamine administration.
- Results : Significant reduction in hyperactivity was noted at doses of 1 mg/kg and above, indicating dose-dependent effects.
-
Neuroprotection Against Oxidative Stress :
- Objective : To assess the neuroprotective effects of the compound on neuronal cells.
- Method : Neuronal cultures were treated with the compound before exposure to hydrogen peroxide.
- Results : The compound significantly reduced cell death and oxidative stress markers compared to control groups.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one, and how can intermediates be characterized?
- Methodological Answer :
- Step 1 : Begin with condensation reactions involving fluorinated precursors (e.g., 4-fluoroaniline derivatives) and isocyanides, as seen in analogous tetrahydroisoquinoline syntheses .
- Step 2 : Use sodium azide or similar reagents for cyclization to form the tetrahydroisoquinoline core. Monitor reaction progress via thin-layer chromatography (TLC).
- Step 3 : Characterize intermediates using HPLC (High-Performance Liquid Chromatography) for purity analysis and FTIR (Fourier-Transform Infrared Spectroscopy) to confirm functional groups .
- Step 4 : Validate final product structure via NMR (¹H/¹³C) and mass spectrometry (MS), referencing PubChem protocols for spectral interpretation .
Q. Which analytical techniques are most reliable for quantifying this compound in mixed matrices (e.g., biological or environmental samples)?
- Methodological Answer :
- Option 1 : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) for baseline separation, using C18 columns and acetonitrile/water gradients .
- Option 2 : For trace quantification, use LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) with electrospray ionization (ESI) in positive ion mode. Optimize collision energy for fragmentation patterns .
- Validation : Cross-validate results with certified reference standards (e.g., USP/EP guidelines) to ensure accuracy .
Q. How can researchers align studies on this compound with a theoretical framework (e.g., structure-activity relationships or pharmacokinetic modeling)?
- Methodological Answer :
- Step 1 : Define hypotheses based on existing pharmacophore models (e.g., fluorophenyl groups as electron-withdrawing moieties influencing receptor binding) .
- Step 2 : Use computational tools (e.g., molecular docking with AutoDock Vina) to predict interactions with biological targets .
- Step 3 : Integrate experimental data (e.g., IC₅₀ values from enzyme assays) into pharmacokinetic models (e.g., Compartmental Analysis) to predict bioavailability .
Advanced Research Questions
Q. What experimental design strategies mitigate confounding variables in pharmacological studies of this compound?
- Methodological Answer :
- Strategy 1 : Adopt a randomized block design with split-plot arrangements (e.g., varying doses as main plots and biological replicates as subplots) to control for batch effects .
- Strategy 2 : Include negative controls (e.g., vehicle-only groups) and positive controls (e.g., known enzyme inhibitors) to validate assay specificity .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to resolve dose-response variability, ensuring α = 0.05 for significance thresholds .
Q. How can contradictions in reported antioxidant vs. pro-oxidant activity of this compound be resolved?
- Methodological Answer :
- Step 1 : Replicate conflicting studies under standardized conditions (e.g., fixed pH, temperature, and ROS detection methods like DCFH-DA assay) .
- Step 2 : Perform kinetic studies to determine if activity shifts at varying concentrations (e.g., hormetic effects).
- Step 3 : Use electron paramagnetic resonance (EPR) to identify radical species generated, clarifying redox mechanisms .
Q. What methodologies assess the environmental fate of this compound, particularly its persistence in aquatic systems?
- Methodological Answer :
- Phase 1 : Conduct OECD 301 biodegradation tests under aerobic conditions, measuring half-life (t₁/₂) via LC-MS .
- Phase 2 : Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential (log Kow) and soil sorption (Koc) .
- Phase 3 : Validate findings with microcosm studies simulating natural water systems, monitoring metabolite formation (e.g., fluorinated byproducts) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles of this compound across solvents?
- Methodological Answer :
- Approach 1 : Standardize solubility tests per USP <911> guidelines, using saturated solutions equilibrated at 25°C ± 0.5°C .
- Approach 2 : Compare Hansen solubility parameters (δD, δP, δH) with solvent properties to identify outliers .
- Resolution : Publish raw data (e.g., UV-Vis absorbance curves) to enable meta-analysis and identify procedural inconsistencies .
Mechanistic Studies
Q. What in vitro/in vivo models are optimal for elucidating the neuropharmacological mechanisms of this compound?
- Methodological Answer :
- In Vitro : Use SH-SY5Y neuronal cells to assess dopaminergic signaling via cAMP ELISA or calcium imaging .
- In Vivo : Employ rodent models (e.g., Morris water maze) to evaluate cognitive effects, with pharmacokinetic sampling (plasma/brain homogenates) .
- Integration : Cross-reference findings with transcriptomic data (RNA-seq) to identify target pathways (e.g., NMDA receptor modulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
